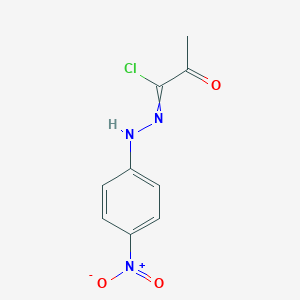
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-4901, also known as Pavinetant, is a small-molecule, orally active, selective neurokinin-3 receptor antagonist. It was developed by AstraZeneca and Millendo Therapeutics for the treatment of hot flashes and polycystic ovary syndrome. The compound has also been investigated for the treatment of schizophrenia, although development for this indication was discontinued due to lack of effectiveness .
Preparation Methods
The synthesis of AZD-4901 involves several steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the quinoline core with methanesulfonyl chloride in the presence of a base.
Formation of the carboxamide group: This involves the reaction of the intermediate with an appropriate amine under coupling conditions.
Industrial production methods for AZD-4901 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
AZD-4901 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline moieties.
Reduction: Reduction reactions can occur at the carboxamide and sulfonamide groups.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of AZD-4901.
Scientific Research Applications
Chemistry: The compound serves as a model for studying the reactivity of neurokinin-3 receptor antagonists.
Biology: AZD-4901 is used to study the role of neurokinin-3 receptors in various biological processes.
Industry: AZD-4901 can be used in the development of new therapeutic agents targeting neurokinin-3 receptors.
Mechanism of Action
AZD-4901 exerts its effects by selectively antagonizing the neurokinin-3 receptor. This receptor is associated with G proteins that activate a phosphatidylinositol-calcium second messenger system. By blocking this receptor, AZD-4901 inhibits the downstream signaling pathways, leading to a reduction in symptoms associated with conditions like hot flashes and polycystic ovary syndrome .
Comparison with Similar Compounds
AZD-4901 is unique among neurokinin-3 receptor antagonists due to its high selectivity and oral bioavailability. Similar compounds include:
MLE-4901: Another neurokinin-3 receptor antagonist with similar properties.
AZD-2624: A related compound that was also investigated for the treatment of schizophrenia
AZD-4901 stands out due to its specific application in treating hot flashes and polycystic ovary syndrome, as well as its favorable pharmacokinetic profile.
Properties
CAS No. |
18247-80-8 |
|---|---|
Molecular Formula |
C9H8ClN3O3 |
Molecular Weight |
241.63 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8ClN3O3/c1-6(14)9(10)12-11-7-2-4-8(5-3-7)13(15)16/h2-5,11H,1H3 |
InChI Key |
FJTPZIFCLVITGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Key on ui other cas no. |
18247-80-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















